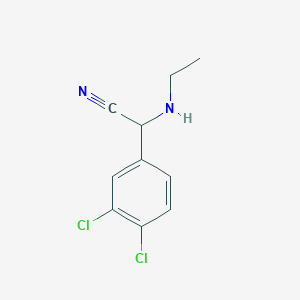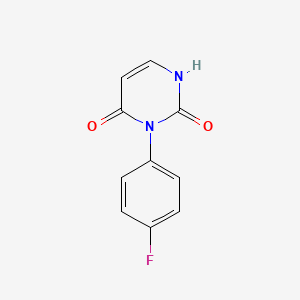
3-(4-Fluorphenyl)pyrimidin-2,4(1H,3H)-dion
Übersicht
Beschreibung
3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a 4-fluorophenyl group. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential as an enzyme inhibitor
Medicine: Investigated for its anti-inflammatory and anticancer properties
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
Target of Action
Pyrimidines, a class of compounds to which this compound belongs, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
As mentioned above, pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators , which suggests that they may affect the biochemical pathways associated with inflammation.
Result of Action
Given the known anti-inflammatory effects of pyrimidines , it can be inferred that this compound may have similar effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and CDK2 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing its interaction with cyclin A2 and inhibiting its kinase activity .
Cellular Effects
The effects of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione alters the expression of genes involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and programmed cell death .
Molecular Mechanism
At the molecular level, 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest at the G1 phase, thereby preventing cell proliferation. Additionally, 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione has been shown to induce apoptosis by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair .
Temporal Effects in Laboratory Settings
The effects of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism also affects its pharmacokinetics and bioavailability, which are critical for its therapeutic application.
Transport and Distribution
The transport and distribution of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it accumulates and exerts its effects . The localization and accumulation of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione are influenced by its physicochemical properties and interactions with cellular transporters .
Subcellular Localization
The subcellular localization of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals direct 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione to specific subcellular compartments, enhancing its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides
Reduction: Reduction of the pyrimidine ring
Substitution: Halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid
Major Products
The major products formed from these reactions include N-oxides, reduced pyrimidine derivatives, and various substituted pyrimidines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-fluorophenylpyrimidine-2,4-dione
- 3-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
- 3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFGMMFYIDDQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CNC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251195 | |
| Record name | 3-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-90-4 | |
| Record name | 3-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


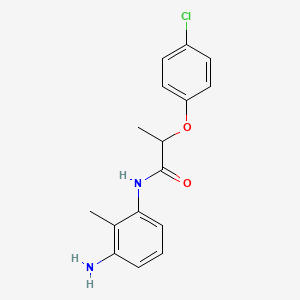


![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B1390898.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)
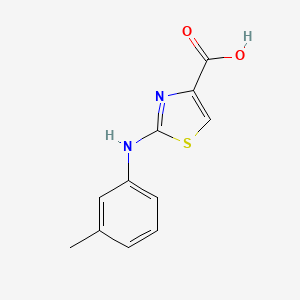
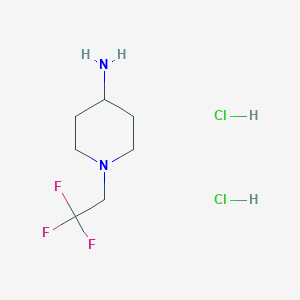


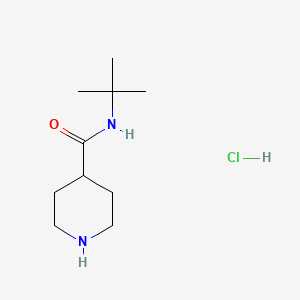


![2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide](/img/structure/B1390911.png)
